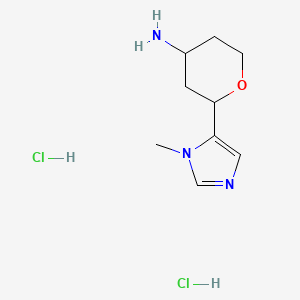

2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine dihydrochloride

Description

Properties

IUPAC Name |

2-(3-methylimidazol-4-yl)oxan-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.2ClH/c1-12-6-11-5-8(12)9-4-7(10)2-3-13-9;;/h5-7,9H,2-4,10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLADJHNLJPYMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C2CC(CCO2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine dihydrochloride typically involves:

- Construction or derivatization of the tetrahydropyran (oxane) ring system.

- Introduction of the 1-methyl-1H-imidazol-5-yl substituent at the 2-position of the oxane ring.

- Installation or conversion of the 4-position substituent into a primary amine.

- Formation of the dihydrochloride salt to enhance stability and solubility.

Preparation of the Oxan-4-amine Core

The oxan-4-amine moiety (tetrahydropyran-4-amine) is a critical intermediate and can be prepared by reductive amination of tetrahydro-2H-pyran-4-one (oxan-4-one) or by catalytic hydrogenation of hydrazinotetrahydropyran derivatives.

Typical method: Reductive amination

- Starting material: Tetrahydro-2H-pyran-4-one.

- Reagents: Ammonia or an amine source, sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agents.

- Solvent: Dichloromethane or methanol.

- Conditions: Room temperature to mild heating, reaction times from hours to days depending on scale.

- Workup: Aqueous base quench, extraction, drying, and purification by chromatography or crystallization.

Formation of the Dihydrochloride Salt

- After the synthesis of the free base 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine, the compound is converted into the dihydrochloride salt.

- This is achieved by treatment with hydrochloric acid, often in alcoholic solvents like ethanol or butanol.

- The salt formation improves the compound's stability, crystallinity, and solubility for pharmaceutical applications.

Detailed Example Synthesis Outline (Inferred from Related Tetrahydropyran Amines)

Research Findings and Optimization Notes

- Sodium triacetoxyborohydride is preferred over sodium cyanoborohydride for reductive amination due to milder conditions and fewer side reactions.

- Reaction times can be long (up to 5 days) for complete conversion in reductive amination steps.

- Purification often involves aqueous workup followed by chromatographic techniques or crystallization from alcohols.

- The dihydrochloride salt exhibits improved purity and stability, with reported purities up to 99% by gas chromatography.

- Scale-up procedures involve controlled addition of reagents, azeotropic distillations, and temperature-controlled crystallization to optimize yield and purity.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Condition | Comments |

|---|---|---|

| Starting material | Tetrahydro-2H-pyran-4-one | Commercially available |

| Reducing agent | Sodium triacetoxyborohydride | Preferred for reductive amination |

| Solvent | Dichloromethane, methanol, or 1,2-dichloroethane | Depends on step |

| Reaction temperature | Room temperature to 75°C | Mild conditions |

| Reaction time | 24 hours to 5 days | Longer times for complete conversion |

| Salt formation acid | Concentrated hydrochloric acid | For dihydrochloride salt |

| Purification | Chromatography, crystallization | To achieve >98% purity |

| Yield | 61–78% (amine intermediate), 65–99% (salt) | Varies by scale and conditions |

Scientific Research Applications

Structural Characteristics

The compound features a fused imidazole ring and a tetrahydropyran (oxane) ring, which contribute to its distinct chemical properties. Its molecular formula is , with a molecular weight of 254.16 g/mol. The structural representation can be expressed in SMILES notation as CN1C=NC=C1C2CC(CCO2)N.

Chemistry

In the realm of chemistry, 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine dihydrochloride serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds.

Biology

The compound has shown significant potential in biological applications:

- Enzyme Inhibition: It interacts with enzymes, influencing their activity and potentially serving as an inhibitor in biochemical pathways. This property is crucial for understanding metabolic processes and developing enzyme-targeted therapies.

- Protein-Ligand Interactions: The compound's ability to bind with proteins can alter their conformation and function, providing insights into disease mechanisms and therapeutic targets.

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic applications:

- Antimicrobial Properties: Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens, positioning it as a candidate for developing new antimicrobial agents.

- Anticancer Potential: Research indicates that this compound may have anticancer properties, with studies showing its efficacy against certain cancer cell lines.

Industry

The compound is also utilized in industrial applications:

- Catalysis: Its unique structural features make it suitable as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

- Specialty Chemicals Production: It can be employed in producing specialty chemicals due to its reactivity and versatility.

Antihypertensive Effects

A study on related imidazoline derivatives demonstrated significant reductions in mean arterial blood pressure (MAP) in spontaneously hypertensive rats, indicating potential therapeutic applications for hypertension management.

Protein-Ligand Interactions

Investigations into the protein-ligand interactions involving this compound have revealed its capacity to alter protein conformation and function, leading to innovative approaches in targeting disease-related proteins.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine dihydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

(a) 1-Cyclopropyl-1H-imidazol-5-yl)methanamine Dihydrochloride

- Molecular Formula : C₈H₁₄N₃·2HCl

- Key Features : Cyclopropyl substituent on the imidazole ring instead of methyl; lacks the oxane ring.

- Applications : Used in ligand synthesis for receptor-targeted drug discovery .

(b) L-Histidine Monohydrochloride Monohydrate

- Molecular Formula : C₆H₉N₃O₂·HCl·H₂O

- Key Features: Imidazole-containing amino acid; structurally distinct due to a carboxylic acid group.

- Applications : Nutritional supplement, buffer in biologics .

(c) Levocetirizine Dihydrochloride

(d) 2-(1-Cyclopropyl-1H-imidazol-5-yl)ethan-1-amine Dihydrochloride

Comparative Analysis Table

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | CCS (Ų) [M+H]⁺ | Key Applications |

|---|---|---|---|---|---|

| Target Compound | C₉H₁₅N₃O·2HCl | Methylimidazole, oxane, amine | 255.58 | 140.2 | Under investigation |

| (1-Cyclopropyl-1H-imidazol-5-yl)methanamine DHC | C₈H₁₄N₃·2HCl | Cyclopropylimidazole, amine | 231.14 | N/A | Drug discovery ligands |

| L-Histidine Monohydrochloride Monohydrate | C₆H₉N₃O₂·HCl·H₂O | Imidazole, carboxylic acid, amine | 209.63 | N/A | Nutritional supplements |

| Levocetirizine Dihydrochloride | C₂₁H₂₅ClN₂O₃·2HCl | Piperazine, chlorophenyl, carboxylic acid | 461.81 | N/A | Antihistamine |

| 2-(1-Cyclopropyl-1H-imidazol-5-yl)ethan-1-amine DHC | C₈H₁₄N₃·2HCl | Cyclopropylimidazole, ethylamine | 231.14 | N/A | Kinase inhibitor synthesis |

Structural and Functional Insights

- Imidazole Modifications: Methyl or cyclopropyl groups on the imidazole ring influence steric hindrance and electronic properties, affecting binding affinity to biological targets .

Physicochemical Properties :

Research and Development Considerations

- Target Compound: No preclinical or clinical data are available, necessitating studies on pharmacokinetics, toxicity, and target validation .

Safety and Handling :

- General precautions for dihydrochloride salts include using sealed goggles and gloves to avoid irritation .

Biological Activity

Overview

2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine dihydrochloride is an organic compound categorized as an imidazole derivative. Its unique structure, featuring a fused imidazole ring and a tetrahydropyran (oxane) ring, contributes to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential interactions with various biological systems, including enzymes and proteins.

Structural Characteristics

The structural formula of this compound is represented as follows:

- Molecular Formula: C₉H₁₅N₃O

- SMILES: CN1C=NC=C1C2CC(CCO2)N

- InChI: InChI=1S/C9H15N3O/c1-12-6-11-5-8(12)9-4-7(10)2-3-13-9/h5-7,9H,2-4,10H₂,1H₃

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The imidazole moiety facilitates hydrogen bonding and coordination with metal ions, influencing enzyme activity and potentially modulating cell signaling pathways. The compound has been shown to act as a ligand for metalloenzymes, affecting their catalytic functions and altering gene expression through interactions with transcription factors.

Enzyme Interaction

Research indicates that this compound exhibits significant enzyme inhibition properties. It can modulate the activity of various enzymes, which is crucial for its applications in drug development and biochemical research.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activities. Studies have shown that imidazole derivatives often display efficacy against a range of pathogens, making this compound a candidate for further investigation in the development of antimicrobial agents.

Case Studies

-

Antihypertensive Effects:

A study evaluated the effects of related imidazoline derivatives on blood pressure regulation in spontaneously hypertensive rats. Compounds with high affinities for imidazoline binding sites demonstrated significant reductions in mean arterial blood pressure (MAP), indicating potential therapeutic applications for hypertension management . -

Protein-Ligand Interactions:

Investigations into the protein-ligand interactions involving this compound have revealed its capacity to alter protein conformation and function, which may lead to innovative approaches in targeting disease-related proteins .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(1-methyl-1H-imidazol-4-yl)ethanamine dihydrochloride | Imidazole ring with ethylamine | Enzyme inhibition |

| 2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride | Imidazole ring with methoxy group | Antimicrobial properties |

| 1-methylimidazole | Simple imidazole structure | Antimicrobial activity |

The comparison highlights that while these compounds share the imidazole core, their substituents significantly influence their biological activities and applications.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine dihydrochloride?

- Methodological Answer : Synthesis optimization requires balancing reaction conditions (e.g., solvent polarity, temperature) and catalyst selection. For imidazole-containing heterocycles, Suzuki cross-coupling has proven effective for introducing aryl/heteroaryl groups . For example, a 99% yield was achieved for a structurally similar compound, 2-[2-(1-methyl-1H-imidazol-5-yl)phenoxy]ethanamine, using Suzuki coupling under Pd catalysis . Key variables to test include:

- Catalyst systems : Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like SPhos.

- Solvent optimization : DMF vs. THF for solubility and reactivity.

- Protecting groups : Temporary protection of the oxane amine to prevent side reactions.

Q. How can the structural integrity of the compound be validated post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Compare and NMR shifts with structurally analogous compounds (e.g., N-methylhistamine dihydrochloride shows imidazole proton resonances at δ 7.5–8.0 ppm) .

- X-ray crystallography : Use SHELX programs for structure refinement. SHELXL is widely employed for small-molecule refinement, and ORTEP-III can generate thermal ellipsoid plots for visualizing bond angles/distances .

- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ peak at m/z 246.1 for the free base).

Q. What stability challenges are associated with the compound under standard laboratory conditions?

- Methodological Answer : Imidazole derivatives are prone to hygroscopicity and oxidation. Stability assessments should include:

- Hygroscopicity testing : Monitor weight changes under varying humidity (e.g., 40–80% RH).

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures.

- pH stability : Test aqueous solutions at pH 3–9; dihydrochloride salts typically degrade above pH 7 .

Advanced Research Questions

Q. How can reaction intermediates or byproducts be identified during synthesis?

- Methodological Answer : Use LC-MS and preparative HPLC to isolate impurities. For example, trace alkylation byproducts (e.g., N-methylated oxane derivatives) may form due to residual methylating agents. Reference impurity profiles of related compounds (e.g., cimetidine amide dihydrochloride impurities were characterized via LC-MS with [M+H]+ at m/z 253.1) .

Q. What computational strategies are effective for predicting the compound’s reactivity in novel reactions?

- Methodological Answer : Employ density functional theory (DFT) calculations to model:

- Electrophilic substitution : Predict regioselectivity at the imidazole C-2 or C-4 positions.

- Tautomerism : Assess stability of imidazole tautomers (e.g., 1H vs. 3H forms) using Gaussian09 with B3LYP/6-31G(d) basis sets .

- Solvent effects : Use COSMO-RS to simulate solvent interactions in Suzuki coupling .

Q. How can crystallographic data resolve contradictions in spectroscopic assignments?

- Methodological Answer : Discrepancies between NMR and IR data (e.g., ambiguous carbonyl stretching frequencies) can be resolved via single-crystal X-ray diffraction. For instance, SHELXL refinement of a related compound (5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)benzothiadiazol-4-amine) confirmed bond lengths (C–N: 1.34 Å) and angles (C–N–C: 121°), aligning disputed spectral peaks .

Q. What strategies are recommended for analyzing the compound’s interaction with biological targets (e.g., receptors)?

- Methodological Answer : Combine molecular docking and surface plasmon resonance (SPR):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.